

# Ampelopsin F: A Technical Guide to Natural Sources, Isolation, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ampelopsin F**, also known as dihydromyricetin (DHM), is a flavonoid renowned for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This technical guide provides an in-depth overview of the natural sources of **Ampelopsin F**, detailed methodologies for its isolation and purification, and an exploration of its engagement with key cellular signaling pathways.

# **Natural Sources of Ampelopsin F**

**Ampelopsin F** is predominantly found in various plant species. The most notable and commercially significant sources include:

- Ampelopsis grossedentata: Commonly known as vine tea, this plant is a primary source of Ampelopsin F, with concentrations as high as 35% in its leaves and stems.[1]
- Ampelopsis megalophylla: Another species of the Ampelopsis genus that contains significant amounts of Ampelopsin F.[2]
- Hovenia dulcis: The Japanese raisin tree, used in traditional medicine, is also a source of this flavonoid.
- Cercidiphyllum japonicum



- Rhododendron cinnabarinum
- · Select species of Pinus and Cedrus

# **Isolation and Purification Methodologies**

Several methods have been developed for the extraction and purification of **Ampelopsin F** from its natural sources. The selection of a particular method depends on factors such as the desired yield, purity, and scalability.

# **Experimental Protocols**

### 1. Batch Extraction

This traditional method relies on the differential solubility of **Ampelopsin F** in hot and cold solvents.

#### Procedure:

- The dried and crushed plant material (e.g., Ampelopsis grossedentata leaves) is refluxed with a solvent, typically water or ethanol, at an elevated temperature.
- The extraction is repeated multiple times to ensure maximum recovery.
- The combined extracts are filtered and then concentrated under reduced pressure.
- The concentrated extract is allowed to cool, leading to the crystallization of Ampelopsin
  F.
- The crystals are collected by filtration and can be further purified by recrystallization. One study noted that recrystallizing eight times using the difference in solubility in hot and cold water yielded a purity of 98%.[1][3]

### 2. Chelation-Based Extraction

This innovative method utilizes the chelating properties of **Ampelopsin F** to improve extraction efficiency and purity.



### • Procedure:

- Dried powder of Ampelopsis grossedentata (20 g) is mixed with deionized water (400 mL) and zinc sulfate heptahydrate (ZnSO<sub>4</sub>·7H<sub>2</sub>O) powder (5 g).
- The pH of the mixture is adjusted to 2 using a 2 mol/L HCl solution.
- The mixture is then extracted in a water bath at 90°C for 2 hours.
- The mixture is filtered while hot, and the filtrate is retained.
- The pH of the filtrate is adjusted to 5 with a 1 mol/L NaOH solution, stirred for 5 minutes, and then filtered to retain the filter residue (DMY-Zn chelate).
- The DMY-Zn chelate is then treated with a solution of ethylenediaminetetraacetic acid disodium salt (EDTA-2Na) to displace the zinc ions and release the purified **Ampelopsin** F.[1][2]

### 3. Microwave-Assisted Extraction (MAE)

MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process.

### · General Procedure:

- The powdered plant material is mixed with a suitable solvent (e.g., ethanol) in a microwave-transparent vessel.
- The mixture is subjected to microwave irradiation at a specific power and for a set duration. Key parameters that influence the extraction efficiency include microwave power, extraction time, solvent concentration, and the solid-to-liquid ratio.
- The rapid heating of the solvent within the plant cells leads to cell wall disruption and enhanced release of the target compounds.
- After extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract, which can be further purified.



# **Data Presentation: Comparison of Isolation Metho**ds

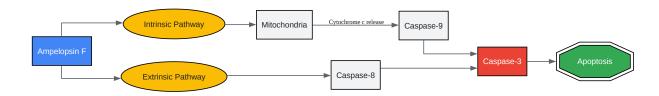
Method	Source Material	Key Parameters	Yield (%)	Purity (%)	Reference
Batch Extraction	Ampelopsis grossedentat a	8 recrystallizati ons	Not specified	98	[1][3]
Chelation Extraction	Ampelopsis grossedentat a	2 h extraction time, pH 2, 90°C	12.2	94.3	[2]
Microwave- Assisted Extraction	Radix Astragali (for flavonoids)	90% ethanol, 110°C, 25 min	~0.119	Not specified	[4]
Microwave- Assisted Extraction	Syzygium nervosum fruits (for DMC)	Ethanol, 1:35 g/mL, 350 W, 38 min	Not specified	Not specified	[5]

# **Signaling Pathway Involvement**

**Ampelopsin F** has been shown to modulate several key signaling pathways implicated in cancer and other diseases.

# **Ampelopsin F and Apoptosis**

**Ampelopsin F** can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.



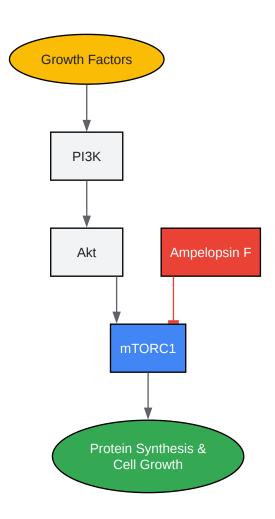


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### **Ampelopsin F** Induced Apoptosis Pathways

# **Ampelopsin F and the mTOR Signaling Pathway**

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. **Ampelopsin F** has been shown to inhibit the mTOR signaling cascade.



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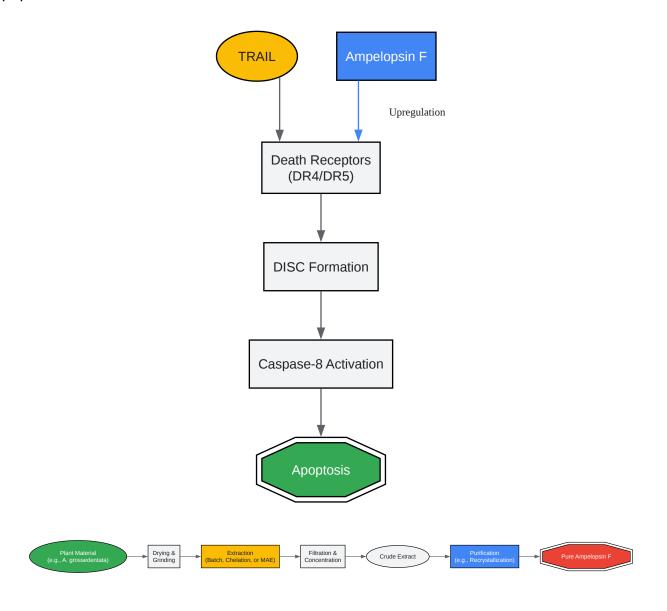
Inhibition of mTOR Pathway by Ampelopsin F

# **Ampelopsin F and the TRAIL Signaling Pathway**

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that selectively induces apoptosis in cancer cells. **Ampelopsin F** can sensitize cancer cells to TRAIL-induced



apoptosis.



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